molecular formula C14H14N2O B1269579 2-amino-N-(2-methylphenyl)benzamide CAS No. 4943-85-5

2-amino-N-(2-methylphenyl)benzamide

Cat. No.: B1269579
CAS No.: 4943-85-5
M. Wt: 226.27 g/mol
InChI Key: UOXHTELQAYPDBQ-UHFFFAOYSA-N
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Description

2-amino-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a benzamide derivative, characterized by the presence of an amino group and a methyl-substituted phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amino group to the isocyanate, followed by cyclization to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production time. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide structure with an amino group and a 2-methylphenyl substituent. Its properties include:

  • Molecular Weight : 226.27 g/mol
  • LogP : 3.4
  • Polar Surface Area : 55 Ų
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 2

These properties contribute to its reactivity and biological activity, making it an essential building block in various chemical syntheses.

Drug Development

2-amino-N-(2-methylphenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that allow for interactions with biological targets. Notable applications include:

  • Anticancer Research : Derivatives of this compound have shown significant inhibition against various cancer cell lines, indicating potential use in targeted therapies for neoplastic diseases .
  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that enhance therapeutic efficacy or provide new pharmacological profiles. Its versatility in organic synthesis allows researchers to modify its structure to explore different biological activities.

Material Science

In addition to its pharmaceutical applications, this compound is utilized in the production of polymers and other materials due to its amide functional group, which can enhance the properties of plastics and rubbers.

Agricultural Chemicals

The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides, contributing to advancements in agricultural science.

Case Studies

StudyFocusFindings
US5137918AAntineoplastic agentsIdentified derivatives effective against malignant diseases .
PubChem ResearchBiological activityConfirmed potential antimicrobial effects and anticancer properties .
Industrial Chemistry ReportsMaterial applicationsHighlighted uses in polymer synthesis and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,6-dimethylphenyl)benzamide
  • 2-amino-N-(2,4-dimethylphenyl)benzamide
  • N-(2-aminobenzoyl)-2-methylaniline

Uniqueness

2-amino-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

2-amino-N-(2-methylphenyl)benzamide, also known as a benzamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Chemical Formula : C14H14N2O
  • Molecular Weight : 226.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antineoplastic Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzamide derivatives can inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in neoplastic cells .
  • Antiviral Properties : Research has demonstrated that certain benzamide derivatives can interfere with viral replication processes. For example, specific benzamides have been identified to reduce HBV DNA levels by promoting the formation of empty capsids through interactions with HBV core proteins .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and viral replication. For instance, some studies highlight the inhibition of dihydrofolate reductase (DHFR) as a mechanism through which benzamide derivatives exert their effects on cell growth and proliferation .

Cancer

A series of studies have evaluated the antitumor effects of benzamide derivatives, including this compound:

  • In Vivo Studies : In animal models, compounds exhibiting similar structures have been shown to significantly reduce tumor size in models of mammary adenocarcinoma and colon carcinoma. For example, a related compound demonstrated complete inhibition of tumor growth at specific dosages (e.g., 7.0 mg/kg/day) in SD rats .
  • In Vitro Studies : Cytotoxicity assays against various cancer cell lines revealed that certain benzamides possess IC50 values indicating potent antitumor activity, with values often below 250 µg/mL being considered cytostatically active .

Infectious Diseases

The antiviral potential of benzamides has been explored extensively:

  • Hepatitis B Virus (HBV) : Benzamide derivatives have shown promising results in reducing HBV replication in vitro by disrupting nucleocapsid assembly, suggesting their potential use as antiviral agents .
  • Trypanosomiasis : A related compound was found to exhibit potent activity against Trypanosoma brucei, with an EC50 value as low as 0.001 μM in vitro, indicating strong antiparasitic properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamides:

  • Substituent Effects : Variations in substituents at the aromatic rings significantly influence the potency and selectivity of these compounds. For example, modifications at the para or ortho positions can enhance binding affinity to target proteins or improve pharmacokinetic properties .
  • Lead Optimization : The identification of lead compounds through high-throughput screening has led to the development of more potent analogues with improved selectivity and reduced toxicity profiles for both cancer and viral targets .

Case Studies

  • Antitumor Efficacy in Rats :
    • A study evaluated the effects of a related benzamide on mammary adenocarcinoma induced by methylnitrosurea (MNU). The compound demonstrated significant tumor volume reduction compared to control groups over a treatment period .
  • Antiviral Activity Against HBV :
    • In vitro experiments showed that specific benzamides could effectively reduce HBV DNA levels by targeting the viral core protein assembly process .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHTELQAYPDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352176
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-85-5
Record name 2-amino-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (19.0 mg, 0.04 mmol), 2-aminobenzamide (170 mg, 1.25 mmol) and K2CO3 (173 mg, 1.25 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. 2-Chlorotoluene (60 μL, 0.5 mmol) and tbutanol (1 mL) were added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 17 h, allowed to cool down to room temperature and filtered through celite with ethyl acetate. The filtrate was concentrated under reduced pressure. Chromatography on silica gel column with 4:1 hexane:ethyl acetate gave 98 mg (87%) of 2-(2-methylphenylamino)benzamide as a white solid and 11 mg (10%) of 2-amino-N-(2-methylphenyl)benzamide as a white solid.
Quantity
60 μL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
reactant
Reaction Step Three
Quantity
170 mg
Type
reactant
Reaction Step Three
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
4.6 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.